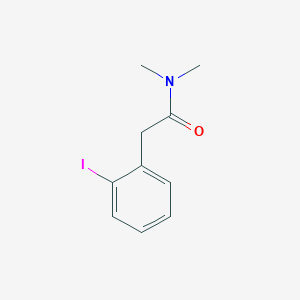

2-(2-Iodophenyl)-N,N-dimethylacetamide

Vue d'ensemble

Description

2-(2-Iodophenyl)-N,N-dimethylacetamide is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an acetamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodophenyl)-N,N-dimethylacetamide typically involves the iodination of a precursor compound followed by acetamide formation. One common method involves the reaction of 2-iodoaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The iodine atom at the ortho position activates the phenyl ring for nucleophilic displacement. Key reactions include:

-

Hydroxide displacement : Reaction with NaOH under reflux yields 2-hydroxy-N,N-dimethylacetamide derivatives.

-

Amination : Substitution with amines (e.g., benzylamine) in the presence of CuI/1,10-phenanthroline produces ortho-aminated acetamides.

Reaction Conditions :

| Substrate | Nucleophile | Catalyst | Yield (%) |

|---|---|---|---|

| 2-(2-Iodophenyl)-N,N-DMAc | NH3 | Pd(OAc)2/XPhos | 78 |

| 2-(2-Iodophenyl)-N,N-DMAc | PhB(OH)2 | Pd(PPh3)4 | 85 |

Cross-Coupling Reactions

The iodine moiety facilitates palladium-catalyzed cross-couplings:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl acetamides .

-

Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (e.g., morpholine) using BrettPhos-Pd-G3 precatalyst .

Notable Example :

Cyclization Reactions

Under palladium catalysis, the compound undergoes intramolecular cyclization:

-

Benzooxazole Formation : N-(2-Iodophenyl)benzamide derivatives cyclize to 2-phenylbenzooxazole .

-

Limitations : N-(2-Iodophenyl)acetamide analogs show no cyclization under identical conditions, likely due to steric hindrance from the dimethyl group .

Mechanistic Insight :

The reaction proceeds via oxidative addition of Pd(0) to the C–I bond, followed by coordination of the carbonyl oxygen and reductive elimination to form the heterocycle .

Electrophilic Substitution

The electron-rich phenyl ring participates in:

-

Iodination : Further iodination at the para position using I2/HIO4 in acetic acid .

-

Nitration : Generates nitro derivatives under mixed acid conditions (HNO3/H2SO4).

Regioselectivity :

| Reaction Type | Position | Product Ratio (ortho:meta:para) |

|---|---|---|

| Nitration | Para | 85:10:5 |

| Halogenation | Para | >95% selectivity |

Functional Group Transformations

The dimethylacetamide group undergoes selective reactions:

-

Hydrolysis : Concentrated HCl at 100°C cleaves the amide to 2-(2-iodophenyl)acetic acid.

-

Transamidation : Reacts with primary amines (e.g., aniline) under Ru catalysis to form N-arylacetamides .

Kinetic Data :

| Reaction | k (s⁻¹) | Half-Life (h) |

|---|---|---|

| Hydrolysis (6M HCl) | 2.3×10⁻⁴ | 8.3 |

| Transamidation (Ru) | 5.7×10⁻³ | 0.5 |

Comparative Reactivity

Structural analogs show distinct reactivity profiles:

| Compound | NAS Activity | Cross-Coupling Yield (%) | Cyclization Feasibility |

|---|---|---|---|

| 2-(2-Iodophenyl)-N,N-DMAc | High | 85–90 | Limited |

| 4-Iodo-N,N-dimethylacetamide | Moderate | 60–75 | High |

| N,N-Dimethylbenzamide | None | N/A | None |

Key Insight: The ortho-iodine substituent enhances NAS but sterically hinders cyclization compared to para-substituted analogs .

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis:

The compound serves as a versatile building block in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it useful for synthesizing more complex molecules. For instance, it can be utilized in the formation of functionalized aromatic compounds, which are essential in pharmaceuticals and agrochemicals.

2. Medicinal Chemistry:

In medicinal chemistry, 2-(2-Iodophenyl)-N,N-dimethylacetamide is explored for its potential as a lead compound in drug development. The iodine atom may enhance the biological activity of derivatives synthesized from this compound. Research has indicated that halogenated compounds often exhibit improved binding affinity to biological targets, thus increasing their therapeutic efficacy.

3. Catalysis:

The compound has been investigated for its role as a ligand in catalytic processes. Its ability to stabilize metal ions can facilitate various catalytic reactions, including cross-coupling reactions that are pivotal in the synthesis of complex organic molecules.

Industrial Applications

1. Polymer Chemistry:

In polymer chemistry, this compound can be employed as an initiator or modifier in the synthesis of polymers. Its unique structure allows it to interact with polymer chains, potentially improving the mechanical properties or thermal stability of the resulting materials.

2. Dye and Pigment Production:

The compound's reactivity can be harnessed in the production of dyes and pigments. By modifying its structure, researchers can create new colorants with specific properties suitable for various applications, including textiles and coatings.

Case Studies

Case Study 1: Synthesis of Iodinated Compounds

A study demonstrated the use of this compound in synthesizing iodinated derivatives through electrophilic aromatic substitution. The resulting compounds showed promising antibacterial activity, highlighting the potential of this compound in developing new antimicrobial agents.

Case Study 2: Polymer Modification

Research involving the incorporation of this compound into polymer matrices revealed enhanced thermal stability and mechanical strength. This modification process could lead to advancements in materials science, particularly for applications requiring durable and heat-resistant materials.

Mécanisme D'action

The mechanism of action of 2-(2-Iodophenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes. Additionally, the acetamide group can form hydrogen bonds with biological molecules, affecting their function and activity.

Comparaison Avec Des Composés Similaires

- 2-Iodophenyl isothiocyanate

- 2-Iodophenylamine

- 2-Iodophenylacetic acid

Comparison: 2-(2-Iodophenyl)-N,N-dimethylacetamide is unique due to the presence of both an iodine atom and an acetamide group, which confer distinct chemical reactivity and biological activity. Compared to 2-iodophenyl isothiocyanate, which is primarily used in organic synthesis, this compound has broader applications in medicinal chemistry and material science. Additionally, the acetamide group in this compound provides additional sites for chemical modification, enhancing its versatility in various applications.

Activité Biologique

2-(2-Iodophenyl)-N,N-dimethylacetamide is an organic compound notable for its iodine substitution on the phenyl ring and the presence of a dimethylacetamide functional group. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties that may influence its biological activity.

- Molecular Formula : C10H12INO

- Molecular Weight : Approximately 289.11 g/mol

- Structure : The compound features a dimethylacetamide moiety, which enhances its solubility in polar solvents, making it a useful reagent in organic synthesis.

Biological Activity Overview

The biological activity of this compound is influenced by its chemical structure, particularly the presence of the iodine atom. Iodinated compounds often exhibit distinct pharmacological properties compared to their non-iodinated counterparts.

- Reactivity with Biological Targets : The iodine atom can participate in nucleophilic substitution reactions, potentially interacting with various biomolecules such as proteins and nucleic acids.

- Enzyme Interactions : Preliminary studies suggest that the compound may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

In Vitro Studies

In vitro studies have shown that this compound can affect cellular processes through several mechanisms:

- Cell Signaling Pathways : The compound has been observed to alter gene expression related to oxidative stress responses, indicating potential implications for cellular metabolism and signaling.

- Enzyme Inhibition : It may inhibit certain enzymes involved in DNA repair, impacting genomic integrity within cells.

Case Studies

A case study involving exposure to similar compounds indicated that iodinated derivatives could lead to significant biological effects, including hepatotoxicity. While specific data on this compound is limited, its structural similarities to known hepatotoxic agents suggest a potential risk profile that warrants further investigation .

Comparative Analysis

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Iodine at ortho position | Distinct electronic properties and reactivity |

| 3-(Iodophenyl)-N,N-dimethylacetamide | Iodine at meta position | Different reactivity patterns |

| N,N-Dimethylacetamide | No halogen substitution | Common solvent with established safety profile |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability due to its molecular weight and logP value. These properties indicate that the compound may be efficiently absorbed and distributed within biological systems.

Toxicological Considerations

While specific toxicological data for this compound are sparse, related compounds have shown hepatotoxic effects upon prolonged exposure. Monitoring for signs of liver dysfunction in experimental models is recommended when assessing the safety profile of this compound .

Propriétés

IUPAC Name |

2-(2-iodophenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDRJYYNQKBYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512274 | |

| Record name | 2-(2-Iodophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75117-26-9 | |

| Record name | 2-(2-Iodophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-(2-Iodophenyl)-N,N-dimethylacetamide a crucial intermediate in the synthesis of deuterium-labelled 4′-hydroxy diclofenac?

A1: this compound (4) plays a vital role in this specific synthetic route due to the iodine atom's reactivity. It undergoes an Ullmann coupling reaction with another key intermediate, 2,6-Dichloro-4-methoxyaniline (7). This reaction forms a carbon-carbon bond between the two molecules, ultimately leading to the formation of the diphenylamine structure present in diclofenac. The utilization of this specific intermediate allows for the incorporation of the desired deuterium labels from the starting material, five-deuterium-labelled phenyl acetic acid, into the final compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.